2-Nitro-4-(4-trifluoromethylphenyl)phenol, 95%
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Overview
Description
2-Nitro-4-(4-trifluoromethylphenyl)phenol (95%) is a compound with a wide range of applications in the scientific research field. It is a highly potent and selective inhibitor of protein kinase C (PKC) and is used in a variety of biochemical and physiological studies. This compound is also known as trifluoromethylphenyl 2-nitrophenol (TFPNP) and is available as a 95% pure solid in powder form. It is soluble in a variety of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
TFPNP is used in a variety of scientific research applications such as protein kinase C (PKC) inhibition, cell signaling, and protein phosphorylation. It is also used to study the structure-activity relationships of PKC inhibitors, as well as to investigate the effects of PKC inhibitors on cell growth and differentiation. It has also been used to study the effects of PKC inhibitors on the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Mechanism of Action
TFPNP binds to the active site of PKC and inhibits its activity. This inhibition is thought to be due to the formation of a covalent bond between the nitrogen atom of TFPNP and the serine residue of the active site of PKC. This covalent bond prevents the binding of the substrate to the active site of PKC and thus prevents further phosphorylation of the substrate.
Biochemical and Physiological Effects
TFPNP has been used in a variety of studies to investigate the effects of PKC inhibitors on biochemical and physiological processes. Studies have shown that TFPNP can inhibit the activity of PKC in a dose-dependent manner, with higher concentrations resulting in greater inhibition. It has also been shown to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG). In addition, TFPNP has been shown to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
TFPNP is an effective and selective inhibitor of PKC and is widely used in scientific research. It is also relatively stable and has a long shelf life. However, it is not suitable for use in in vivo studies due to its potential toxicity. Additionally, it is not suitable for use in high-throughput screening experiments due to its low solubility in aqueous solutions.
Future Directions
There are a variety of potential future directions for the use of TFPNP in scientific research. These include the development of novel PKC inhibitors with improved selectivity, the use of TFPNP to study the effects of PKC inhibitors on cell signaling pathways, and the use of TFPNP to study the effects of PKC inhibitors on gene expression. Additionally, TFPNP could be used to study the effects of PKC inhibitors on other biochemical and physiological processes, such as inflammation, apoptosis, and cell cycle regulation. Finally, TFPNP could be used to develop novel therapeutic agents for the treatment of diseases associated with aberrant PKC activity, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Synthesis Methods
TFPNP can be synthesized from 4-trifluoromethylphenol (TFMP) and nitric acid in a two-step reaction. In the first step, TFMP is nitrated with nitric acid in an ice bath to yield 4-trifluoromethylphenyl nitrate (TFMPN). In the second step, TFMPN is heated with aqueous sodium hydroxide to yield TFPNP.
properties
IUPAC Name |
2-nitro-4-[4-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)17(19)20/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQJHTSXWZTNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686305 |
Source
|
Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261970-35-7 |
Source
|
Record name | 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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